Miroestrol
Overview
Description
Miroestrol is a phytoestrogen, a plant-derived chemical that mimics the biological activity of the hormone estrogen . It was first reportedly isolated from the Thai herb Pueraria mirifica and thought to be responsible for the supposed rejuvenating properties of the plant .
Synthesis Analysis
Miroestrol biosynthesis was reconsidered and the most plausible mechanism starting from the isoflavonoid daidzein was proposed . A de novo transcriptome analysis was conducted using combined P. candollei var. mirifica tissues of young leaves, mature leaves, tuberous cortices, and cortex-excised tubers .Molecular Structure Analysis
The molecular structure of Miroestrol is complex, with a formula of C19H18O10 . It is a potent phytoestrogen found only in P. candollei . Miroestrol possesses estrogenic activity due to its structural similarity with estradiol .Chemical Reactions Analysis
Miroestrol and its isomers and derivatives are the most active estrogenic compounds in the tuberous roots of P. mirifica . The purpose of one study was to develop LC–MS-MS and LC–Q-Orbitrap/MS method for the analysis of the components of Pueraria mirifica .Physical And Chemical Properties Analysis
Miroestrol has a chemical formula of C20H22O6 and a molar mass of 358.385 . It is stable under normal temperatures and pressures .Scientific Research Applications
Phytoestrogen Properties
Miroestrol is identified as a potent phytoestrogen isolated from the tuberous roots of Pueraria mirifica. It exhibits estrogenic activity and is used in traditional Thai medicine for rejuvenation (Chansakaow et al., 2000). Miroestrol has shown promise as an alternative estrogen replacement therapy due to its effects on osteoporosis and bile salt transportation regulatory pathways (Udomsuk et al., 2013).
Gene Regulation in Sex Hormone Synthesis
Research indicates that miroestrol and deoxymiroestrol can regulate genes involved in sex-hormone synthesis in male mice, exhibiting similar effects as estradiol (Udomsuk et al., 2011).
Cognitive Function and Neuroprotection
Miroestrol has been studied for its potential in improving cognitive function and providing neuroprotection. It may ameliorate cognitive deficits in animals through the attenuation of oxidative stress and regulation of brain-derived neurotrophic factor (BDNF) and CREB mRNA transcription in the brain (Monthakantirat et al., 2014).
Effects on Liver Enzymes and Antioxidative Activities
Studies have explored the impact of miroestrol on liver enzymes, particularly its influence on cytochrome P450 enzymes and antioxidative activities in the brain. Miroestrol may affect hepatic P450 enzymes, including CYP2B9 and CYP1A2 isoforms, and has demonstrated beneficial antioxidative activities (Udomsuk et al., 2012).
Development of Detection and Quantification Methods
Significant research has focused on developing sensitive and specific methods for the detection and quantification of miroestrol in plant materials and health supplements. Techniques like enzyme-linked immunosorbent assays (ELISA) and lateral flow immunoassays have been developed for this purpose, contributing to the quality control of Pueraria candollei products (Kitisripanya et al., 2017; Kitisripanya et al., 2017).
Bone-Specific Gene Expression
Miroestrol has been shown to influence bone-specific genes in mice, particularly in the context of osteoporosis. It affects the expression of osteoprotegerin (OPG) and receptor activator of nuclear factor kappa B ligand (RANKL) mRNAs, which are critical in bone remodeling and osteoporosis progression (Udomsuk et al., 2012).
Pharmacokinetic Studies
Pharmacokinetic studies of miroestrol and deoxymiroestrol have been conducted to understand their absorption and distribution profiles, which is crucial for assessing their therapeutic potential and safety (Kitisripanya et al., 2018).
Safety And Hazards
Future Directions
More recent studies have suggested that the active ingredient may actually be the closely related chemical compound deoxymiroestrol . Because of their estrogenic activities, miroestrol, deoxymiroestrol, and other related compounds have been the targets of scientific research including total synthesis .
properties
IUPAC Name |
(1S,3R,13S,16R,17R,18S)-7,13,16,17-tetrahydroxy-2,2-dimethyl-10-oxapentacyclo[14.2.1.03,12.04,9.013,18]nonadeca-4(9),5,7,11-tetraen-14-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-18(2)11-6-19(24)7-14(22)20(25,16(11)17(19)23)12-8-26-13-5-9(21)3-4-10(13)15(12)18/h3-5,8,11,15-17,21,23-25H,6-7H2,1-2H3/t11-,15+,16-,17+,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKLDOLOCIQYFS-PRTISISMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3(CC(=O)C(C2C3O)(C4=COC5=C(C41)C=CC(=C5)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2C[C@]3(CC(=O)[C@]([C@@H]2[C@H]3O)(C4=COC5=C([C@H]41)C=CC(=C5)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Miroestrol | |
CAS RN |
2618-41-9 | |
Record name | Miroestrol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2618-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mirestrol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002618419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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